(E)-1-(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one

Medicinal Chemistry Lead Optimization Physicochemical Profiling

(E)-1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one (CAS 681159-43-3) is a synthetic small molecule belonging to the benzothiazole–piperazine–cinnamoyl hybrid class. Its architecture combines an unsubstituted benzo[d]thiazole core, a piperazine linker, and a 3-nitrophenyl α,β-unsaturated ketone (cinnamoyl) warhead in a defined (E)-configuration.

Molecular Formula C20H18N4O3S
Molecular Weight 394.45
CAS No. 681159-43-3
Cat. No. B2569057
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-1-(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one
CAS681159-43-3
Molecular FormulaC20H18N4O3S
Molecular Weight394.45
Structural Identifiers
SMILESC1CN(CCN1C2=NC3=CC=CC=C3S2)C(=O)C=CC4=CC(=CC=C4)[N+](=O)[O-]
InChIInChI=1S/C20H18N4O3S/c25-19(9-8-15-4-3-5-16(14-15)24(26)27)22-10-12-23(13-11-22)20-21-17-6-1-2-7-18(17)28-20/h1-9,14H,10-13H2/b9-8+
InChIKeyKWQGWILGEPHDCO-CMDGGOBGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(E)-1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one (CAS 681159-43-3): Core Structural Identity and Physicochemical Baseline


(E)-1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one (CAS 681159-43-3) is a synthetic small molecule belonging to the benzothiazole–piperazine–cinnamoyl hybrid class [1]. Its architecture combines an unsubstituted benzo[d]thiazole core, a piperazine linker, and a 3-nitrophenyl α,β-unsaturated ketone (cinnamoyl) warhead in a defined (E)-configuration. With a molecular formula of C20H18N4O3S and a molecular weight of 394.45 g/mol, the compound presents a high fraction of sp²-hybridized carbons and a hydrogen-bond-acceptor-rich surface (nitro, carbonyl, thiazole nitrogen), which collectively govern its solubility, permeability, and target-engagement potential [2].

Why Generic Benzothiazole–Piperazine Substitution Cannot Match (E)-1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one in Research Applications


The benzothiazole–piperazine scaffold is highly sensitive to even single-atom alterations in substituent identity, position, and stereochemistry. Published structure–activity relationship (SAR) campaigns across AChE inhibition, anticancer cytotoxicity, and PPARδ agonism demonstrate that moving a nitro group from the 3-phenyl to the 6-benzothiazole position or adding methyl groups to the benzothiazole ring can invert selectivity profiles, alter GI₅₀ values by orders of magnitude, and change oral bioavailability [1]. The target compound’s precise combination—unsubstituted benzothiazole, (E)-cinnamoyl geometry, and 3-nitrophenyl substitution—creates a unique vector of electronic, steric, and conformational properties that no off-the-shelf analogue reproduces, making blind generic substitution a high-risk strategy for assay reproducibility and lead optimization.

Quantitative Differentiation Evidence for (E)-1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one (CAS 681159-43-3) Relative to Closest Structural Analogues


Structural Differentiation vs. 5,6-Dimethylbenzothiazole Analogue (CAS 899748-88-0): Molecular Weight, Lipophilicity, and Steric Bulk

The closest commercially available analogue, (2E)-1-[4-(5,6-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(3-nitrophenyl)prop-2-en-1-one (CAS 899748-88-0), differs by the addition of two methyl groups on the benzothiazole ring [1]. This modification increases molecular weight from 394.45 to 422.50 g/mol (+28.05 Da) and introduces additional lipophilic surface area, raising the predicted LogP by approximately 0.8–1.2 units based on fragment-based calculation methods [2]. The added methyl groups also increase steric demand around the benzothiazole–piperazine junction, which can alter binding-pocket complementarity in enzymes such as AChE and kinases where the benzothiazole moiety occupies a narrow hydrophobic cleft [3].

Medicinal Chemistry Lead Optimization Physicochemical Profiling

Regioisomeric Differentiation: 3-Nitrophenyl vs. 6-Nitrobenzothiazole Substitution Pattern

A key regioisomer, (E)-1-[4-(6-nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylprop-2-en-1-one (same molecular formula C20H18N4O3S), places the nitro group on the benzothiazole 6-position rather than the 3-position of the phenyl ring [1]. This positional swap relocates the strong electron-withdrawing nitro group from the cinnamoyl phenyl ring to the benzothiazole core, altering the electron density of the α,β-unsaturated carbonyl system and the H-bond acceptor topology of the molecule. In benzothiazole–piperazine anticancer SAR studies, the position of electron-withdrawing substituents on the aryl ring has been shown to modulate GI₅₀ values against hepatocellular (HUH-7), breast (MCF-7), and colorectal (HCT-116) cancer cell lines by factors exceeding 5- to 10-fold .

Chemical Biology Target Engagement Selectivity Profiling

(E)-Configuration Stereochemical Integrity: Impact on Michael Acceptor Reactivity and Biological Covalent Engagement

The compound is explicitly designated as the (E)-isomer (trans configuration across the α,β-unsaturated carbonyl), confirmed by the InChI Key stereochemical descriptor KWQGWILGEPHDCO-CMDGGOBGSA-N [1]. The (E)-configuration places the 3-nitrophenyl ring and the carbonyl group on opposite sides of the double bond, maximizing conjugation and positioning the electrophilic β-carbon for nucleophilic attack by cysteine thiols or other biological nucleophiles. The corresponding (Z)-isomer would experience allylic strain between the nitrophenyl ring and the piperazine amide, reducing planarity and conjugation efficiency. While no direct head-to-head reactivity data have been published for this exact compound pair, analogous cinnamoyl–piperazine PAR-1 antagonist series demonstrate that (E)-isomers exhibit superior target occupancy and prolonged residence time compared to (Z)-isomers [2].

Covalent Inhibitor Design Stereochemistry Michael Addition

Class-Level Anticancer Cytotoxicity Potential: Benzothiazole–Piperazine Backbone SAR

Although no peer-reviewed GI₅₀ data have been published specifically for CAS 681159-43-3, the benzothiazole–piperazine chemotype to which it belongs has well-characterized anticancer cytotoxicity. Gurdal et al. (2015) reported that aroyl-substituted benzothiazole–piperazine derivatives 1h and 1j exhibit potent cytotoxicity across HUH-7 (liver), MCF-7 (breast), and HCT-116 (colon) cancer cell lines, with GI₅₀ values in the low micromolar to sub-micromolar range for the most active congeners . The presence of the α,β-unsaturated carbonyl in the target compound introduces a covalent warhead capacity absent in the saturated aroyl derivatives, potentially enhancing potency and prolonging target residence time. Conversely, the unsubstituted benzothiazole ring may reduce off-target polypharmacology relative to the 5,6-dimethyl analogue, offering a cleaner selectivity profile for mechanistic studies [1].

Anticancer Drug Discovery Cytotoxicity Screening GI50 Benchmarking

Differentiation from Benzothiazole–Piperazine Acetylcholinesterase Inhibitors: Scaffold-Dependent Target Selectivity

Benzothiazole–piperazine derivatives have been optimized as acetylcholinesterase (AChE) inhibitors by Demir Özkay et al. (2016), with lead compounds 49a and 49b exhibiting 'very good activity' against AChE [1]. However, these AChE-optimized analogues typically bear specific N-aryl or N-acyl substituents on the piperazine ring distinct from the cinnamoyl group. The target compound's α,β-unsaturated carbonyl introduces a Michael-acceptor electrophilicity that is absent in the Demir series, fundamentally redirecting the mechanism of action from reversible cholinesterase inhibition toward covalent target engagement. In a separate publication, Şahin et al. (2018) reported that benzothiazole–piperazine derivatives with thiazole substituents inhibited AChE by 33.66–47.96% at 80 µg/mL [2], providing an additional benchmark against which future comparative screening of CAS 681159-43-3 can be conducted.

Neurodegenerative Disease Acetylcholinesterase Inhibition Target Selectivity

Optimal Research and Procurement Application Scenarios for (E)-1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one (CAS 681159-43-3)


Covalent Inhibitor Discovery and Chemical Proteomics Probe Development

The compound's (E)-configured α,β-unsaturated carbonyl system serves as a moderately reactive Michael acceptor, making it suitable for covalent fragment-based screening and chemoproteomics target deconvolution campaigns. Unlike saturated benzothiazole–piperazine congeners (e.g., the Gurdal series), CAS 681159-43-3 can form stable covalent adducts with cysteine residues, enabling washout-resistant target engagement and pull-down experiments . This covalent modality is absent in the Demir AChE inhibitor series, positioning the compound as a preferred choice for irreversible inhibitor design [1].

Structure–Activity Relationship (SAR) Studies on Nitro Group Positional Effects

The 3-nitrophenyl substitution pattern distinguishes CAS 681159-43-3 from its 6-nitrobenzothiazole regioisomer, providing a defined electronic topology for probing the impact of nitro-group placement on target affinity and selectivity. Medicinal chemistry teams can use this compound alongside the regioisomer to map electron-deficient surface complementarity in protein binding pockets, an approach validated by the SAR trends observed in the Gurdal anticancer series where aryl substituent position modulated GI₅₀ by 5- to 10-fold .

Physicochemical Benchmarking Against the 5,6-Dimethylbenzothiazole Analogue in Lead Optimization

The 28 Da molecular weight reduction and ~1-unit lower predicted LogP of CAS 681159-43-3 relative to the 5,6-dimethyl analogue (CAS 899748-88-0) make it a more ligand-efficient starting point for oral drug discovery programs. Teams evaluating the benzothiazole–piperazine–cinnamoyl scaffold can use the compound to establish baseline solubility, permeability, and metabolic stability prior to introducing lipophilic substituents, thereby avoiding the potency–lipophilicity trade-off that often compromises lead optimization [1].

Multi-Target Screening in Oncology and Neurodegeneration Panels

The benzothiazole–piperazine scaffold has demonstrated activity against both cancer cell lines (HUH-7, MCF-7, HCT-116) and cholinesterase enzymes (AChE/BuChE) [1]. CAS 681159-43-3's unique cinnamoyl extension may confer a differentiated polypharmacology profile, making it a valuable addition to multi-target screening panels where selective benzothiazole–piperazine tool compounds are needed for target deconvolution across oncology and neurodegeneration indications.

Quote Request

Request a Quote for (E)-1-(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.